N-4 Substituent Divergence: Cyclopentyl Acetamide vs. Propanoyl (I-CBP112) and Its Impact on CBP/p300 Bromodomain Binding
The target compound differs from the well-characterized chemical probe I-CBP112 at the N-4 position: it bears an N-cyclopentyl acetamide group rather than a propanoyl group. In published CBP/p300 bromodomain SAR, the N-4 substituent directly contacts the acetyl-lysine binding pocket, and modifications at this position produce large changes in affinity [1]. I-CBP112 exhibits a KD of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 . While direct affinity data for the target compound have not been reported in peer-reviewed literature, the structural divergence at this critical vector predicts a distinct selectivity and potency profile relative to I-CBP112. This creates a specific procurement rationale: the target compound can serve as a matched-pair comparator to I-CBP112 for deconvoluting the contribution of the N-4 substituent to target engagement and off-target liability.
| Evidence Dimension | N-4 substituent identity and predicted impact on CBP/p300 bromodomain binding |
|---|---|
| Target Compound Data | N-cyclopentyl acetamide at N-4 position (exact KD not publicly reported) |
| Comparator Or Baseline | I-CBP112: propanoyl at N-4 position; KD = 151 ± 6 nM (CBP), 167 ± 8 nM (p300) |
| Quantified Difference | Structural divergence at the acetyl-lysine mimetic vector; quantitative binding difference cannot be calculated without experimental data for the target compound |
| Conditions | CBP and p300 bromodomain binding assays (in vitro, recombinant protein); comparator data from Aladdin Scientific technical specification |
Why This Matters
This structural difference at the key pharmacophoric position enables the compound to function as a negative control or selectivity tool for studies employing I-CBP112, a use case that generic benzoxazepine building blocks cannot fulfill.
- [1] Popp, T. A.; Tallant, C.; Rogers, C.; Fedorov, O.; Brennan, P. E.; Müller, S.; Knapp, S.; Bracher, F. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J. Med. Chem. 2016, 59 (19), 8889–8912. View Source
